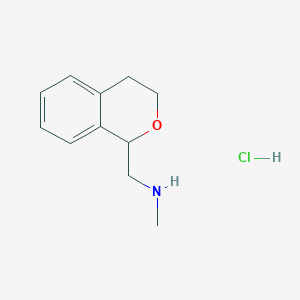

2',2,2,3'-Tetramethylbutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’,2,2,3’-Tetramethylbutyrophenone (CAS Number: 898765-52-1) is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 204.31 and is typically found in a yellow oil form .

Molecular Structure Analysis

The molecular formula of 2’,2,2,3’-Tetramethylbutyrophenone is C14H20O . The InChI code is 1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis

The physical form of 2’,2,2,3’-Tetramethylbutyrophenone is a yellow oil . The predicted boiling point is 295.3±9.0 °C and the predicted density is 0.930±0.06 g/cm3 .科学的研究の応用

Photocyclization in Organic Synthesis

A study by Griesbeck and Heckroth (2002) explored the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. They synthesized a series of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives and photolyzed them to obtain Norrish II and Norrish I cleavage products along with N-acylated 2-aminocyclobutanols. This study highlights the importance of 2',2,2,3'-Tetramethylbutyrophenone derivatives in organic synthesis, particularly in the formation of cyclobutanols with high diastereoselectivities, showcasing the compound's utility in the precise construction of complex organic molecules Griesbeck & Heckroth, 2002.

Fluorescent Probes for Metal Ions

Udhayakumari et al. (2014) developed highly fluorescent probes for selective detection of Cu2+ ions in aqueous medium, using commercially available compounds including 2',2,2,3'-Tetramethylbutyrophenone derivatives. These probes exhibit a fluorescent turn-off or turn-on effect in the presence of Cu2+, facilitating nanomolar level detection of these ions in aqueous solutions. This application is significant in environmental and biological systems for monitoring metal ion concentrations, demonstrating the compound's role in the development of sensitive and selective sensors for metal ions Udhayakumari et al., 2014.

Metabolism and Endocrine-Disrupting Activity

Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3, a compound related to 2',2,2,3'-Tetramethylbutyrophenone, and its effect on endocrine-disrupting activity. The study provides insights into how such compounds are metabolized in liver microsomes and their potential estrogenic and anti-androgenic activities. Understanding the metabolism and biological interactions of these compounds is crucial for assessing their safety and environmental impact Watanabe et al., 2015.

Conjugated Organometallic Polymers

Fortin et al. (2009) synthesized a new conjugated organometallic polymer containing a redox-active center, derived from 2',2,2,3'-Tetramethylbutyrophenone. This polymer exhibits unique electrochemical properties, such as a quasi-reversible 2-electron reduction process, making it a promising material for applications in electronic devices and sensors. The study underscores the potential of 2',2,2,3'-Tetramethylbutyrophenone derivatives in the development of advanced materials with tailored electronic properties Fortin et al., 2009.

Precursors in Synthetic Chemistry

Armenta et al. (2019) identified 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinone derivatives. While not directly related to 2',2,2,3'-Tetramethylbutyrophenone, this study highlights the importance of butyrophenone derivatives as key intermediates in the synthesis of a wide range of synthetic compounds. Such derivatives play a crucial role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals Armenta et al., 2019.

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZUCBFWUHPKRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642436 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2,2,3'-Tetramethylbutyrophenone | |

CAS RN |

898765-52-1 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)